(-)-Normacromerine-d3
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Description
This would include the compound’s chemical name, its molecular formula, and possibly its structure. Any known uses or applications of the compound would also be mentioned.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Safety And Hazards
This would involve looking at the compound’s toxicity and any safety precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of any unanswered questions about the compound and suggestions for future research.
Each of these sections would involve a thorough review of the scientific literature on the compound. The information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading.
properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-(trideuteriomethylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3/t9-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCQAULQIAOEP-XYFUXNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Normacromerine-d3 |
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